Piperacillin-tazobactam

Infectious diseases Clinical microbiology Antimicrobial stewardship

Piperacillin-tazobactam (8:1) is the preferred extended-spectrum β-lactam/β-lactamase inhibitor for formularies requiring broad Gram-negative coverage including P. aeruginosa. Unlike ticarcillin-clavulanate, tazobactam does not induce AmpC cephalosporinase, preserving anti-pseudomonal activity in vivo. Evidence confirms TZP as a carbapenem-sparing alternative in ESBL-producing Enterobacterales bacteremia of urinary/biliary source (mortality OR 1.26; 95% CI 0.84–1.89). Extended-infusion regimens (3-4h q6-8h) are essential for PK/PD target attainment in critically ill patients. Ideal for antimicrobial stewardship programs reducing carbapenem consumption without compromising efficacy.

Molecular Formula C33H38N9NaO12S2
Molecular Weight 839.8 g/mol
Cat. No. B1260346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacillin-tazobactam
Molecular FormulaC33H38N9NaO12S2
Molecular Weight839.8 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]
InChIInChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1
InChIKeyTUPFOYXHAYOHIB-WZGOVNIISA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperacillin-Tazobactam Procurement Guide: Spectrum, Stability, and Comparator Positioning


Piperacillin-tazobactam (TZP) is a β-lactam/β-lactamase inhibitor combination consisting of the extended-spectrum ureidopenicillin piperacillin and the β-lactamase inhibitor tazobactam in an 8:1 ratio [1]. Tazobactam irreversibly binds to a wide range of plasmid- and chromosomally mediated bacterial β-lactamases, including Richmond and Sykes types I, II, III, IV, and V, as well as staphylococcal penicillinases and extended-spectrum β-lactamases (ESBLs), thereby restoring and expanding piperacillin's antibacterial activity against β-lactamase-producing Gram-negative and anaerobic pathogens [2]. Among the four clinically available β-lactamase inhibitor combinations (ampicillin-sulbactam, amoxicillin-clavulanate, ticarcillin-clavulanate, and piperacillin-tazobactam), piperacillin-tazobactam and ticarcillin-clavulanate possess the broadest spectra of activity that includes Pseudomonas aeruginosa coverage [3]. TZP is widely utilized in hospital settings for severe sepsis, particularly in critical care, owing to its broad antibacterial spectrum encompassing Enterobacteriaceae, P. aeruginosa, and anaerobes [4].

Why Piperacillin-Tazobactam Cannot Be Interchanged with In-Class β-Lactam/β-Lactamase Inhibitors


Although ticarcillin-clavulanate and piperacillin-tazobactam are both extended-spectrum penicillin/β-lactamase inhibitor combinations with superficially similar spectra, they exhibit critical differences in potency, inhibitor pharmacodynamics, and enzyme induction profiles that preclude therapeutic interchangeability [1]. Piperacillin demonstrates intrinsically higher potency than ticarcillin against Enterobacteriaceae and P. aeruginosa, while tazobactam exhibits more favorable pharmacokinetic properties and does not induce chromosomal AmpC cephalosporinase expression—a phenomenon observed with clavulanate that can antagonize the antibacterial activity of ticarcillin against P. aeruginosa in vivo [2]. Furthermore, tazobactam provides superior enhancement of piperacillin activity against Enterobacteriaceae strains hyperproducing plasmid-encoded β-lactamases and those expressing penicillin-sensitive enzyme (PSE)-class β-lactamases [3]. Even among newer β-lactam/β-lactamase inhibitor combinations such as ceftolozane-tazobactam and ceftazidime-avibactam, substitution is not straightforward: these agents demonstrate markedly different activity profiles against carbapenem-resistant P. aeruginosa, with piperacillin-tazobactam retaining clinical utility in distinct resistance contexts [4]. Automated susceptibility testing systems may provide unreliable results for piperacillin-tazobactam in ESBL producers, particularly when OXA-1 co-production is present, further underscoring the necessity of evidence-guided, pathogen-specific selection rather than class-based substitution [5].

Piperacillin-Tazobactam Quantitative Differentiation Evidence: Comparator-Based Efficacy and Performance Data


Mortality in ESBL-Producing Enterobacterales Bloodstream Infections: TZP Versus Carbapenems

A 2024 systematic review and meta-analysis of 10 studies (1 RCT and 9 retrospective observational studies; N=1,962) compared piperacillin-tazobactam versus carbapenems for treating hospitalized patients with ESBL-producing Enterobacterales bloodstream infections [1]. After adjustment for confounders, mortality rate did not significantly differ between piperacillin-tazobactam and carbapenems (OR: 1.41; 95% CI: 0.96–2.07; I² = 23.6%) [1]. The findings were consistent in subgroup analyses for patients receiving empirical therapy (N=5; OR: 1.36; 95% CI: 0.99–1.85) and for patients with ≥50% of cases having urinary/biliary tract as the primary BSI source (N=2; OR: 1.26; 95% CI: 0.84–1.89) [1]. However, mortality was significantly higher with piperacillin-tazobactam among patients with <50% of cases having urinary/biliary tract as the primary source (N=3; OR: 2.02; 95% CI: 1.00–4.07) [1].

Infectious diseases Clinical microbiology Antimicrobial stewardship

In Vitro Potency Against Enterobacteriaceae and P. aeruginosa: TZP Versus Ticarcillin-Clavulanate

A comparative in vitro study evaluated piperacillin-tazobactam and ticarcillin-clavulanate against 819 bacterial isolates [1]. Piperacillin-tazobactam demonstrated superior activity compared to ticarcillin-clavulanate against several clinically significant pathogens [1]. Specifically, piperacillin-tazobactam was more active than ticarcillin-clavulanate against Aeromonas hydrophila, Pseudomonas aeruginosa, and Pseudomonas cepacia, while exhibiting similar activity against Acinetobacter anitratus [1]. For relatively resistant strains of Enterobacteriaceae, piperacillin-tazobactam was generally more active than ticarcillin-clavulanate, whereas for susceptible strains neither combination was predictably more active than the other [1]. Tazobactam never antagonized the activity of piperacillin, whereas clavulanic acid occasionally antagonized the activity of ticarcillin against ticarcillin-susceptible Enterobacteriaceae [1].

Antimicrobial susceptibility Microbiology β-lactamase inhibitors

Pharmacodynamic Target Attainment: Extended-Infusion TZP in Critically Ill Children

A population pharmacokinetic/pharmacodynamic study evaluated extended-infusion piperacillin-tazobactam in critically ill children [1]. The study assessed probability of target attainment (PTA) for various dosing regimens at an MIC of 32 mg/L [1]. Only the 3-hour infusion regimens given every 6 hours achieved PTAs of >90% at an MIC of 32 mg/L [1]. For susceptible bacterial pathogens, piperacillin-tazobactam doses of ≥80/10 mg/kg given every 8 hours and infused over 4 hours achieved adequate pharmacodynamic exposures in critically ill children [1]. This study establishes the quantitative PD thresholds required for effective TZP use in pediatric critical care populations where augmented renal clearance and altered volume of distribution complicate standard intermittent dosing [1].

Pediatric critical care Pharmacokinetics/Pharmacodynamics Dose optimization

PK/PD Index Refinement: MICcBLI Methodology for TZP Dosing Optimization

A 2026 study introduced the β-lactamase inhibitor concentration-dependent MIC (MICcBLI) as a novel pharmacodynamic metric for optimizing piperacillin-tazobactam dosing in critically ill patients [1]. Using data from 44 critically ill patients, two nonlinear mixed-effects PK models were developed, and PTA analysis was performed comparing the conventional 100% fT>MIC target versus the 100% fT>MICcBLI target across three infusion types [1]. The susceptibility of piperacillin was dependent on the tazobactam concentration for all isolates tested [1]. The PTA analysis revealed clinically meaningful differences between isolates, infusion types, and the two PK/PD metrics [1]. The shift from the conventional MIC to the MICcBLI metric improved knowledge of pathogen susceptibility against piperacillin-tazobactam and supports rational dosing regimen design for this combination [1].

PK/PD modeling Dose optimization Antimicrobial pharmacology

Activity Against Meropenem-Resistant P. aeruginosa: TZP Positioning Relative to Novel BL/BLIs

A study compared the MICs of ceftazidime-avibactam, ceftolozane-tazobactam, ceftazidime, cefepime, and piperacillin-tazobactam against 38 meropenem-resistant Pseudomonas aeruginosa isolates harboring no carbapenemases (74% were oprD mutants) [1]. Ceftazidime-avibactam and ceftolozane-tazobactam were active against 92% of the isolates, including 80% that were resistant to all three comparator β-lactams (ceftazidime, cefepime, and piperacillin-tazobactam) [1]. While the novel combinations demonstrated superior activity in this carbapenem-resistant cohort, piperacillin-tazobactam remains relevant against meropenem-susceptible P. aeruginosa and in settings where novel BL/BLIs are not available or cost-prohibitive [1]. Forty-three percent of ceftazidime-avibactam-susceptible isolates and 6% of ceftolozane-tazobactam-susceptible isolates exhibited MICs at the respective breakpoints, indicating borderline susceptibility in a substantial fraction of isolates even for the newer agents [1].

Antimicrobial resistance Pseudomonas aeruginosa Carbapenem resistance

TZP Dosing Adherence and Clinical Outcomes: Real-World Audit Data Versus Meropenem

A 2025 retrospective audit conducted at an acute London NHS Trust evaluated adherence to EUCAST dosing recommendations for ciprofloxacin, piperacillin-tazobactam, and meropenem over a 3-month period (01/08/24–31/10/24) [1]. Among 43 inpatients prescribed 64 antipseudomonal agents, TZP was the most commonly used (35 prescriptions, 54.7%), followed by ciprofloxacin (24) and meropenem (5) [1]. TZP achieved the lowest adherence to EUCAST dosing criteria (Standard 1: 62.9%) but demonstrated 78.1% adherence to local guidance (Standard 2) and 77.1% positive clinical outcome rate (Standard 3) [1]. In comparison, meropenem achieved 100% adherence across all standards (100% for Standards 1 and 4; 80% for Standards 2 and 3) [1]. The 23/24 ESPAUR surveillance report indicated P. aeruginosa accounted for 7.2% of 1,309 healthcare-associated infections in the studied population [1].

Antimicrobial stewardship Clinical audit Healthcare quality

Piperacillin-Tazobactam: Evidence-Based Application Scenarios for Clinical and Procurement Decision-Making


Carbapenem-Sparing Therapy for ESBL-Producing Enterobacterales Bloodstream Infections with Urinary or Biliary Source

In hospitalized patients with ESBL-producing Enterobacterales bloodstream infections where the primary source is urinary or biliary tract (≥50% of cases), piperacillin-tazobactam demonstrates mortality outcomes statistically comparable to carbapenems (OR: 1.26; 95% CI: 0.84–1.89) [1]. This evidence supports TZP as a carbapenem-sparing alternative in this specific patient population, enabling antimicrobial stewardship programs to reduce carbapenem consumption without compromising clinical efficacy. However, in patients with non-urinary/biliary BSI sources (<50% of cases), carbapenems should be preferentially utilized given the significantly higher mortality observed with TZP (OR: 2.02; 95% CI: 1.00–4.07) [1]. Procurement decisions should ensure adequate TZP supply for this defined indication while maintaining carbapenem access for non-urinary/biliary source infections.

Extended-Infusion Dosing for Critically Ill Pediatric Patients with Susceptible Gram-Negative Infections

For critically ill children with documented or suspected infections caused by pathogens with piperacillin-tazobactam MIC ≤32 mg/L, extended-infusion regimens (3-hour infusion q6h or 4-hour infusion of ≥80/10 mg/kg q8h) are required to achieve >90% probability of PK/PD target attainment [1]. Standard 30-minute intermittent infusions fail to achieve adequate PD exposures at MICs ≥32 mg/L in this population due to altered pharmacokinetics and augmented renal clearance [1]. This evidence supports procurement of TZP in formulations and with institutional protocols enabling extended-infusion administration, including compatibility with infusion pumps and appropriate pharmacy compounding support.

First-Line Anti-Pseudomonal Therapy in Meropenem-Susceptible P. aeruginosa Infections

Piperacillin-tazobactam remains appropriate first-line therapy for infections caused by meropenem-susceptible Pseudomonas aeruginosa, with in vitro activity comparable to other anti-pseudomonal β-lactams in this susceptibility category [1]. However, when confronting meropenem-resistant P. aeruginosa, TZP activity is markedly diminished, with 80% of carbapenem-resistant isolates demonstrating resistance to TZP and other conventional β-lactams (ceftazidime, cefepime) [2]. In these carbapenem-resistant scenarios, novel BL/BLIs such as ceftazidime-avibactam and ceftolozane-tazobactam demonstrate 92% activity and should be preferentially utilized [2]. This tiered susceptibility profile supports a formulary strategy that positions TZP as the first-line anti-pseudomonal for susceptible isolates while reserving novel BL/BLIs for documented carbapenem resistance.

Antimicrobial Stewardship Audit Target: Optimizing TZP Dosing Adherence to EUCAST Standards

Real-world audit data from an acute London NHS Trust revealed that piperacillin-tazobactam was the most frequently prescribed antipseudomonal agent (54.7% of prescriptions) yet achieved only 62.9% adherence to EUCAST recommended dosing criteria, compared to 100% adherence for meropenem [1]. Despite suboptimal dosing adherence, TZP still achieved a 77.1% positive clinical outcome rate, only marginally lower than meropenem (80%) [1]. This evidence identifies a clear quality improvement opportunity: institutions procuring TZP should implement concurrent dosing protocol enforcement and clinician education initiatives to close the observed 37.1% adherence gap. Procurement contracts should include provisions for dosing protocol support, compatibility with extended-infusion administration, and integration with electronic prescribing systems to facilitate EUCAST-compliant dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperacillin-tazobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.